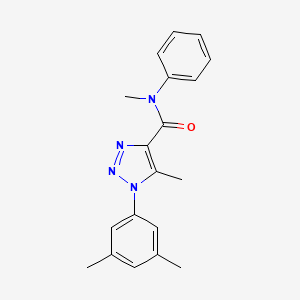![molecular formula C14H13ClN2O3S B4436706 N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)
N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
“N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide” is a compound that contains a benzamide moiety, a methylsulfonyl group, and a chlorophenyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in pharmaceutical drugs and have a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the benzamide), an amide group, a methylsulfonyl group, and a chlorophenyl group . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the chlorophenyl and methylsulfonyl groups may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . These could include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Anticancer Activity
N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide: derivatives have shown promising results in the field of anticancer research. These compounds exhibit potential anticancer effects by modulating estrogen receptors (ER), which play a significant role in the growth of certain types of cancer cells . The molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of these derivatives provide insights into their therapeutic potential and safety profiles.
Estrogen Receptor Modulation
The ability to modulate estrogen receptors is crucial in the treatment of diseases like breast cancer. The methylsulfonyl group in N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide derivatives contributes to their affinity towards ER alpha (ERα), suggesting their use as selective estrogen receptor modulators (SERMs) . This property can be harnessed to develop targeted therapies for hormone-dependent cancers.
Synthesis of N-aryl Phenoxazines
A novel copper(I)-catalyzed tandem reaction involving N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been developed for the efficient synthesis of structurally novel N-aryl phenoxazines . These compounds have various applications, including serving as fluorescent materials, redox agents, and potential therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, the structural modification of N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide can lead to the discovery of new therapeutic candidates. The sulfonyl side chain modifications, in particular, have been shown to influence the binding levels to ERα, demonstrating the compound’s versatility in drug design .
Molecular Docking Studies
Molecular docking studies of N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide derivatives help in understanding their interaction with biological targets. These studies are essential for predicting the orientation and binding affinity of these compounds to their target receptors, which is a critical step in rational drug design .
Mechanism of Action
Target of Action
Similar compounds with a methylsulfonyl group have shown substantial affinity towards the estrogen receptor alpha (erα) . ERα plays a crucial role in the growth and development of certain types of cancer .
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as erα, leading to changes in cell viability . The sulfonyl side chain modifications can also influence the ERα binding levels .
Biochemical Pathways
Compounds that target erα often impact pathways related to cell growth and proliferation .
Result of Action
Similar compounds have demonstrated anticancer effects with potential estrogen receptor modulatory actions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-11-6-4-5-10(9-11)14(18)16-13-8-3-2-7-12(13)15/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLTZBVYNPXEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436625.png)
![7,7-dimethyl-2-(4-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436627.png)
![3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436636.png)



![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine](/img/structure/B4436666.png)
![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436675.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4436681.png)
![N-{2-[2-(4-ethyl-1-piperazinyl)ethyl]-1-methyl-1H-benzimidazol-5-yl}-N'-phenylurea](/img/structure/B4436686.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4436698.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide](/img/structure/B4436715.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4436716.png)